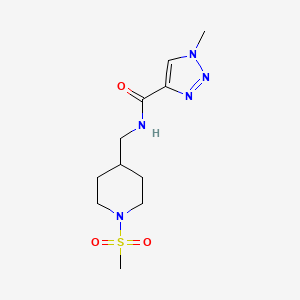
N,N-dimethyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which is the amide form of niacin (vitamin B3). Nicotinamide itself is a crucial precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in ATP production and a substrate for the enzyme poly-ADP-ribose polymerase-1 (PARP-1), which plays a significant role in DNA repair and genomic stability .
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve various chemical reactions, as seen in the literature. For example, nicotinamide has been used to synthesize complex compounds with metals, such as a nickel(II) complex with a distorted octahedral stereochemistry . Although the specific synthesis of N,N-dimethyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not detailed in the provided papers, similar synthetic methods could potentially be applied, involving the condensation of nicotinamide with other organic compounds or the formation of complexes with metals.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, a nickel(II) complex containing nicotinamide was characterized by IR, UV, and X-ray diffraction analysis, revealing a mononuclear structure with a six-coordinate Nickel atom . Density functional theory (DFT) calculations, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, and other computational methods, can provide insights into the electronic structure and potential reactivity of such compounds.
Chemical Reactions Analysis
Nicotinamide can participate in various chemical reactions, particularly as a ligand in coordination chemistry. It has been shown to preferentially bond with the pyridine moiety to soft metal ions like cadmium(II), and can also exhibit N,O-bridging modes, forming polymeric structures with metal ions . These reactions highlight the versatility of nicotinamide in forming structurally diverse complexes.
Physical and Chemical Properties Analysis
Nicotinamide exhibits significant antioxidant properties, protecting against oxidative damage in biological systems, such as rat brain mitochondria. It has been shown to inhibit both protein oxidation and lipid peroxidation, suggesting that its derivatives may also possess similar protective properties . The physical properties of nicotinamide derivatives, such as solubility, melting point, and stability, would be influenced by the specific substituents and structural modifications present in the molecule.
科学的研究の応用
DNA Repair Enhancement
Nicotinamide has been found to stimulate DNA repair synthesis in human lymphocytes exposed to UV irradiation and other damaging agents, indicating its potential role in enhancing cellular repair mechanisms (Berger & Sikorski, 1980). Similarly, it enhances the repair of UV radiation-induced DNA damage in human keratinocytes and ex vivo skin, suggesting its protective effects against cellular damage and potential application in skin cancer prevention (Surjana, Halliday, & Damian, 2013).
Cellular Metabolism and Longevity
Nicotinamide is involved in cellular energy metabolism, impacting physiology and potentially influencing oxidative stress, cellular survival, and aging-related diseases. It blocks cellular inflammatory activation and apoptosis, indicating its protective role in various disorders and potential to modulate pathways determining cell survival and longevity (Maiese, Zhao, Jinling Hou, & Shang, 2009).
Chemoprevention and Skin Protection
Studies have shown that nicotinamide can reduce premalignant actinic keratoses and may reduce new non-melanoma skin cancers in sun-damaged individuals. This indicates its utility in chemoprevention and protection against UV radiation-induced skin damage (Surjana, Halliday, & Damian, 2013).
Modulation of Inflammatory and Immune Responses
Nicotinamide has shown potential in modulating immune responses, including inhibiting the activation of inflammatory cells and enhancing DNA repair mechanisms. This suggests its role in managing inflammatory conditions and potentially preventing UV-induced immunosuppression (Maiese, Zhao, Jinling Hou, & Shang, 2009).
特性
IUPAC Name |
N,N-dimethyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-3-4-11(13-7-9)16-10-5-6-17-8-10/h3-4,7,10H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFRJSXRFQLFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)
![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

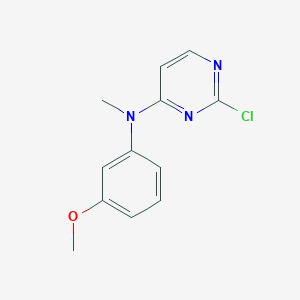
![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)
![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)
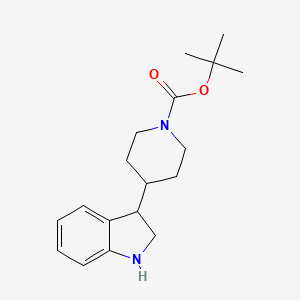
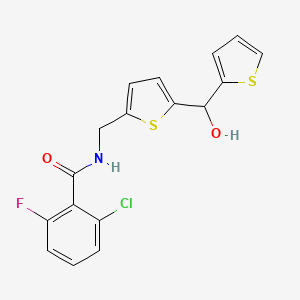
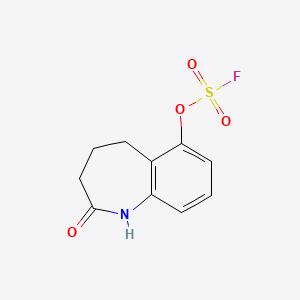
![4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2556370.png)
![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)
